3,5-Difluoro-4-methoxythiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-methoxythiophenol is an organic compound characterized by the presence of fluorine and methoxy groups attached to a thiophenol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methoxythiophenol typically involves the introduction of fluorine and methoxy groups onto a thiophenol backbone. One common method involves the etherification of 3,5-difluorothiophenol with methanol under acidic conditions to introduce the methoxy group. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-4-methoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove the methoxy group, yielding 3,5-difluorothiophenol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: 3,5-Difluorothiophenol.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-methoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-4-methoxythiophenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The pathways involved often include the formation of reactive intermediates that can interact with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluoro-4-methoxyaniline: Similar structure but with an amine group instead of a thiol group.
3,5-Difluoro-2,4,6-trinitroanisole: Contains nitro groups, making it more reactive and suitable for use as an explosive.
3,5-Difluoro-4-trifluoromethoxyaniline: Contains a trifluoromethoxy group, which significantly alters its chemical properties.
Uniqueness
3,5-Difluoro-4-methoxythiophenol is unique due to the combination of fluorine and methoxy groups on a thiophenol backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
1208078-01-6 |
---|---|
Molekularformel |
C7H6F2OS |
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
3,5-difluoro-4-methoxybenzenethiol |
InChI |
InChI=1S/C7H6F2OS/c1-10-7-5(8)2-4(11)3-6(7)9/h2-3,11H,1H3 |
InChI-Schlüssel |
BKKFXQYKOYCSKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1F)S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.